(2Z)-6-[(3-methylbut-2-en-1-yl)oxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
This compound belongs to the benzofuran-3-one family, characterized by a bicyclic core structure (benzofuranone) substituted with a 3,4,5-trimethoxyphenylmethylidene group at the C2 position and a 3-methylbut-2-en-1-yloxy group at C4. The (2Z) configuration indicates the Z-stereochemistry of the exocyclic double bond connecting the benzofuranone core to the aryl group. This structural combination is associated with bioactivity in related compounds, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
(2Z)-6-(3-methylbut-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-14(2)8-9-28-16-6-7-17-18(13-16)29-19(22(17)24)10-15-11-20(25-3)23(27-5)21(12-15)26-4/h6-8,10-13H,9H2,1-5H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDDRLXFXYXIRC-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent patterns on the benzofuranone core and aryl groups. Below is a systematic comparison based on molecular structure, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison of Target Compound and Analogs
Key Findings:
Substituent Effects on Bioactivity :
- The 3,4,5-trimethoxyphenyl group in the target compound provides a planar, electron-rich aromatic system, which is critical for interactions with enzymes like tubulin or kinases . Analogs with fewer methoxy groups (e.g., 3-methoxy or 3,4-dimethoxy) show reduced binding in computational models due to weaker π-π stacking or hydrogen bonding .
- The prenyloxy group in the target compound and its 3-methoxy analog enhances membrane permeability compared to polar substituents like sulfonates or benzoates .
Metabolic Stability :
- Ester-containing analogs (e.g., benzoate or mesylate ) are prone to hydrolysis, whereas the target’s prenyloxy group offers greater metabolic stability while maintaining hydrophobicity.
Stereochemical Considerations :
- The (2Z)-configuration is conserved across analogs, preserving the spatial orientation required for bioactivity. Computational studies suggest that the E-isomer would disrupt conjugation and hinder binding .
Research Tools and Methodologies
- Crystallography: SHELX programs were pivotal in determining the crystal structures of related benzofuranones, confirming stereochemistry and hydrogen-bonding patterns.
- Hydrogen-Bond Analysis: Graph set analysis (as per Etter’s formalism ) revealed that the target compound forms C–H···O interactions between methoxy oxygen and the benzofuranone carbonyl, stabilizing its crystal lattice.
- Visualization : ORTEP-3 was used to generate thermal ellipsoid diagrams, highlighting the planarity of the 3,4,5-trimethoxyphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
